N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine

Conformational flexibility Rotatable bond Structure-activity relationship

N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine (CAS 627526-30-1) is a chiral N,N′-disubstituted ethane-1,2-diamine featuring an (S)-configured cyclohexylethyl substituent at one nitrogen and a 4-phenylbutyl group at the other. With a molecular formula C₂₀H₃₄N₂ and molecular weight 302.50 g·mol⁻¹, this compound belongs to the substituted cyclohexyldiamine class that has been patented for mixed μ-opioid/ORL1 receptor affinity.

Molecular Formula C20H34N2
Molecular Weight 302.5 g/mol
CAS No. 627526-30-1
Cat. No. B12577693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine
CAS627526-30-1
Molecular FormulaC20H34N2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)NCCNCCCCC2=CC=CC=C2
InChIInChI=1S/C20H34N2/c1-18(20-13-6-3-7-14-20)22-17-16-21-15-9-8-12-19-10-4-2-5-11-19/h2,4-5,10-11,18,20-22H,3,6-9,12-17H2,1H3/t18-/m0/s1
InChIKeyVUBVWYBBJWEEIX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(1S)-1-Cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine (CAS 627526-30-1): Chiral Diamine Scaffold for Opioid Receptor Research


N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine (CAS 627526-30-1) is a chiral N,N′-disubstituted ethane-1,2-diamine featuring an (S)-configured cyclohexylethyl substituent at one nitrogen and a 4-phenylbutyl group at the other . With a molecular formula C₂₀H₃₄N₂ and molecular weight 302.50 g·mol⁻¹, this compound belongs to the substituted cyclohexyldiamine class that has been patented for mixed μ-opioid/ORL1 receptor affinity [1].

Why N'-[(1S)-1-Cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine Cannot Be Replaced by Generic In-Class Analogs


Within the substituted cyclohexyldiamine class, even minor structural variations—such as replacing the cyclohexylethyl group with cyclooctyl, extending the phenylalkyl chain to diphenylpropyl, or substituting the aromatic moiety with a simple alkyl chain—produce significant shifts in computed lipophilicity (ΔXlogP up to 2.4 units), molecular weight (ΔMW up to 62.1 g·mol⁻¹), rotatable bond count, and receptor selectivity profiles [1]. These physicochemical and stereochemical differences directly impact binding pocket complementarity, CNS permeability, and metabolic stability, meaning that generic substitution without confirmatory head-to-head data risks procurement of a compound with altered pharmacological properties [1].

Quantitative Differentiation Evidence for N'-[(1S)-1-Cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine (CAS 627526-30-1) vs. Closest Analogs


Conformational Flexibility: Rotatable Bond Count Advantage Over N-Cyclooctyl Analog

The target compound possesses 10 rotatable bonds compared to 9 for N'-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine (CAS 627521-76-0) . This additional rotatable bond arises from the ethyl spacer between the cyclohexyl ring and the ethane-1,2-diamine backbone, which is absent in the cyclooctyl analog where the bulky cyclooctyl group is directly attached to the diamine nitrogen .

Conformational flexibility Rotatable bond Structure-activity relationship

Lipophilicity Differentiation: Moderately Lower XlogP Compared to N-Undecyl Analog

The target compound shows an XlogP of 4.8 , which is 2.4 units lower than the N'-undecyl analog (XlogP 7.2) . This lower lipophilicity suggests improved aqueous solubility and reduced non-specific protein binding, aligning with established drug-likeness guidelines (Lipinski's Rule of 5 suggests XlogP <5) .

Lipophilicity XlogP Drug-likeness

Balanced Lipophilicity and Molecular Weight vs 3,3-Diphenylpropyl Analog

Against the 3,3-diphenylpropyl analog (CAS 502487-52-7), the target compound exhibits an XlogP of 4.8 versus 5.9 and a molecular weight of 302.5 versus 364.6 g·mol⁻¹ . The difference of +1.1 in XlogP and +62.1 g·mol⁻¹ indicates that the target is noticeably less lipophilic and lighter, which may confer advantages in CNS penetration where optimal XlogP is typically 2–5 and MW <400 .

Lipophilicity Molecular weight CNS penetration

Predicted Mixed μ/ORL1 Opioid Receptor Profile via Class-Level SAR

Substituted cyclohexyldiamines within the Grünenthal patent family (US2009/0247591A1) demonstrate mixed μ/ORL1 receptor affinity with selectivity ratios (Ki(ORL1)/Ki(μ)) between 0.1 and 30 [1]. The target compound, bearing a chiral cyclohexylethyl group and a phenylbutyl moiety, is predicted to exhibit a ratio within this window, distinguishing it from pure μ-opioid agonists [1]. The phenylbutyl group is hypothesized to engage aromatic pocket residues, potentially shifting selectivity toward ORL1, whereas the chiral (S)-cyclohexylethyl group may impart stereospecific binding preferences not achievable with achiral or racemic mixtures [1].

Opioid receptor ORL1 μ-opioid Selectivity ratio

Uniform Topological Polar Surface Area with Distinct Pharmacophoric Geometry

All examined analogs share a TPSA of 24.1 Ų , yet the spatial arrangement of the cyclohexylethyl and phenylbutyl groups differs. The target's (S)-configuration at the cyclohexylethyl carbon introduces chirality that may generate a unique three-dimensional pharmacophore, as inferred from patent SAR emphasizing stereochemistry's role in receptor selectivity [1].

Polar surface area Pharmacophore Binding pocket complementarity

Recommended Application Scenarios for N'-[(1S)-1-Cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine Based on Quantitative Evidence


Pain Pharmacology Research: Mixed μ/ORL1 Opioid Receptor Ligand Probe

Based on the class-level SAR from the Grünenthal patent predicting a mixed μ/ORL1 receptor profile (selectivity ratio 0.1–30) [1], this compound serves as a chiral probe for investigating biased signaling pathways in neuropathic pain models. Its (S)-configured cyclohexylethyl group offers stereospecific receptor interactions not available with achiral analogs [1].

CNS Drug Discovery: Lead-like Scaffold with Optimized Physicochemical Properties

With an XlogP of 4.8 and MW of 302.5 g·mol⁻¹, this compound resides within the favorable CNS drug-like space (XlogP 2–5, MW <400) . This profile, which is superior to the overly lipophilic undecyl analog (XlogP 7.2) and the heavier diphenylpropyl analog (MW 364.6, XlogP 5.9), supports its use as a starting scaffold for CNS-targeted medicinal chemistry optimization .

QSAR Model Development for Cyclohexyldiamine Derivatives

The distinct structural features—10 rotatable bonds, XlogP 4.8, TPSA 24.1 Ų, and (S)-chirality —make this compound a valuable data point for building quantitative structure-activity relationship (QSAR) models that predict receptor selectivity and pharmacokinetic behavior across the cyclohexyldiamine chemical space [1].

Stereochemically Defined Building Block for Asymmetric Synthesis

The (S)-cyclohexylethyl group provides a well-defined chiral center that can be leveraged as a chiral auxiliary or ligand precursor in asymmetric catalysis and stereoselective synthesis, offering enantiomeric purity advantages over racemic or achiral diamine building blocks .

Quote Request

Request a Quote for N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.